molecular formula C10H10IN3 B13634336 1-(4-Iodobenzyl)-1h-pyrazol-4-amine

1-(4-Iodobenzyl)-1h-pyrazol-4-amine

Cat. No.: B13634336
M. Wt: 299.11 g/mol
InChI Key: GPKSYVDNBILBSA-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine typically involves the reaction of 4-iodobenzyl bromide with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the pyrazole amine group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodobenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiolates can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an iodo-oxide compound.

Scientific Research Applications

1-(4-Iodobenzyl)-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine.

    1-(4-Iodobenzyl)piperazine: Another compound with a similar iodobenzyl group but different core structure.

    4-Iodobenzyl alcohol: A related compound with an alcohol functional group instead of an amine.

Uniqueness

This compound is unique due to its specific combination of the pyrazole ring and the iodobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2

InChI Key

GPKSYVDNBILBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)I

Origin of Product

United States

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